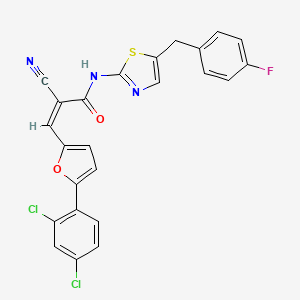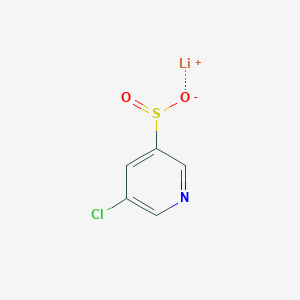![molecular formula C10H5Cl2N3 B2776496 4,6-Dichloro-9H-pyrimido[4,5-B]indole CAS No. 1221177-84-9](/img/structure/B2776496.png)
4,6-Dichloro-9H-pyrimido[4,5-B]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,6-Dichloro-9H-pyrimido[4,5-B]indole” is a chemical compound with the CAS Number: 1221177-84-9 . It has a molecular weight of 238.08 .
Synthesis Analysis
The synthesis of sugar-modified pyrimido[4,5-b]indole nucleosides involves glycosylation of 4,6-dichloropyrimido[4,5-b]indole, followed by modification of the sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .Molecular Structure Analysis
The molecular structure of “this compound” consists of 22 bonds in total, including 17 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 Pyrrole, and 1 Pyrimidine .Chemical Reactions Analysis
The chemical reactions involving “this compound” include glycosylation followed by modification of the sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C .Scientific Research Applications
Antiviral Activity
4,6-Dichloro-9H-pyrimido[4,5-b]indole derivatives have shown promising antiviral activities. A study synthesized various pyrimido[4,5-b]indole ribonucleosides with modifications, demonstrating antiviral effects against Dengue virus (Tichy et al., 2012).
BET Bromodomain Inhibition
This compound has been utilized in the design of BET bromodomain inhibitors, which are significant in cancer research. A study incorporating indole or quinoline to the pyrimido[4,5-b]indole core resulted in potent inhibitors showing efficacy in leukemia cell lines (Zhao et al., 2017).
Microtubule Depolymerization
Pyrimido[4,5-b]indoles have been explored for their potential in depolymerizing microtubules, a process vital for cancer therapy. Variations in the pyrimido[4,5-b]indole structure showed significant activity against cancer cells resistant to microtubule-targeting drugs (Devambatla et al., 2017).
Enzymatic Incorporation into DNA
The compound has been used to create fluorescent nucleotides for DNA studies. 6-Aryl-4-amino-pyrimido[4,5-b]indole 2'-deoxyribonucleoside triphosphates were synthesized and found to be substrates for DNA polymerases, providing insights into DNA-protein interactions (Bosáková et al., 2016).
Anti-HCV and Anti-Dengue Activities
Sugar-modified pyrimido[4,5-b]indole nucleosides have been synthesized and tested for antiviral activities, displaying significant effects against Hepatitis C Virus (HCV) and Dengue virus (Konč et al., 2017).
GSK-3β Inhibition
9H-pyrimido[4,5-b]indole-based compounds have been investigated as inhibitors of Glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in Alzheimer’s disease. Modifications to this compound class resulted in potent inhibitors with improved metabolic stability, showing promise for therapeutic applications in neurodegenerative diseases (Andreev et al., 2020).
Mechanism of Action
Target of Action
The primary target of 4,6-Dichloro-9H-pyrimido[4,5-B]indole is Glycogen Synthase Kinase-3β (GSK-3β) . GSK-3β is a potential target in the field of Alzheimer’s disease drug discovery .
Mode of Action
This compound interacts with GSK-3β, inhibiting its activity . The compound’s interaction with GSK-3β results in changes that can potentially alleviate symptoms of neurodegenerative diseases like Alzheimer’s .
Biochemical Pathways
The inhibition of GSK-3β affects various biochemical pathways. GSK-3β is involved in numerous cellular processes, including the regulation of glycogen metabolism, cell division, and apoptosis . By inhibiting GSK-3β, this compound can potentially influence these pathways and their downstream effects .
Pharmacokinetics
One derivative of the compound demonstrated promising metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of GSK-3β . This inhibition can potentially lead to changes in cellular processes regulated by GSK-3β, potentially providing therapeutic benefits in diseases like Alzheimer’s .
Action Environment
Factors such as temperature and ph could potentially affect the compound’s stability and efficacy .
properties
IUPAC Name |
4,6-dichloro-9H-pyrimido[4,5-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-5-1-2-7-6(3-5)8-9(12)13-4-14-10(8)15-7/h1-4H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHDVRMZBIAUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)N=CN=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2776417.png)

![1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2776419.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2776420.png)
![1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776421.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide](/img/structure/B2776423.png)
![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2776425.png)



![(2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2776432.png)
![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)
![3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2776434.png)
![N-(2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2776436.png)